molecular formula C8H12N2O2 B141333 (S)-1-Acryloylpyrrolidine-2-carboxamide CAS No. 155540-07-1

(S)-1-Acryloylpyrrolidine-2-carboxamide

Cat. No.: B141333
CAS No.: 155540-07-1
M. Wt: 168.19 g/mol
InChI Key: JHWOKCJZMOYRCF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Acryloylpyrrolidine-2-carboxamide is a chiral small molecule characterized by a pyrrolidine ring substituted with an acryloyl group at the 1-position and a carboxamide group at the 2-position. The (S)-enantiomer configuration ensures stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantioselectivity governs biological activity .

Properties

CAS No.

155540-07-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-1-prop-2-enoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h2,6H,1,3-5H2,(H2,9,12)/t6-/m0/s1

InChI Key

JHWOKCJZMOYRCF-LURJTMIESA-N

SMILES

C=CC(=O)N1CCCC1C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1C(=O)N

Canonical SMILES

C=CC(=O)N1CCCC1C(=O)N

Synonyms

2-Pyrrolidinecarboxamide,1-(1-oxo-2-propenyl)-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The following table highlights structural differences and similarities between (S)-1-Acryloylpyrrolidine-2-carboxamide and related compounds:

Compound Name Key Functional Groups Molecular Formula CAS Number Notable Features
This compound (Target) Acryloyl, pyrrolidine, carboxamide C₈H₁₂N₂O₂ Not provided Reactive acryloyl group; chiral center
(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid Acetylthio, phenyl, pyrrolidine, carboxylic acid C₂₀H₂₆N₂O₅S 74258-86-9 Complex branching; sulfur-containing group
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate Benzyl ester, carbamoyl, amino-oxoethyl C₁₆H₂₀N₂O₅ 35010-96-9 Benzyl protection; urea-like linkage
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl, pyrimidine, carboxylic acid C₆H₅ClN₂O₂ 89581-58-8 Heterocyclic pyrimidine core; acidic proton
Key Observations:
  • Reactivity : The acryloyl group in the target compound distinguishes it from sulfur-containing analogs (e.g., acetylthio in ) and ester-protected derivatives (e.g., benzyl in ). Acryloyl’s α,β-unsaturated carbonyl system enables covalent binding to nucleophilic residues (e.g., cysteine thiols), a feature absent in the compared compounds.
  • Chirality : Both the target compound and exhibit multiple chiral centers, whereas and are simpler in stereochemical design.
  • Solubility & Stability : The carboxamide group in the target compound likely enhances water solubility compared to the carboxylic acid in , which may ionize in physiological conditions. The benzyl ester in improves lipophilicity but reduces metabolic stability.

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